
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid is a complex organic compound with a unique structure that includes multiple ether linkages and a chloro-substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the chloro-substituted aromatic ring: This can be achieved through chlorination of a suitable aromatic precursor.
Attachment of the 2-methylheptan-2-yl group: This step involves alkylation reactions using appropriate alkyl halides.
Formation of ether linkages: This is done through nucleophilic substitution reactions, where ethylene glycol derivatives react with the aromatic compound.
Introduction of the acetic acid group: This final step involves carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for substitution: Ammonia (NH3), thiols (RSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The chloro-substituted aromatic ring and ether linkages allow the compound to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple ether linkages and chloro-substituted aromatic ring make it a versatile compound for various applications.
Propiedades
Número CAS |
100345-13-9 |
|---|---|
Fórmula molecular |
C20H31ClO5 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-chloro-4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H31ClO5/c1-4-5-6-9-20(2,3)16-7-8-18(17(21)14-16)26-13-12-24-10-11-25-15-19(22)23/h7-8,14H,4-6,9-13,15H2,1-3H3,(H,22,23) |
Clave InChI |
SSAUCPAXYGUHEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCOCCOCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


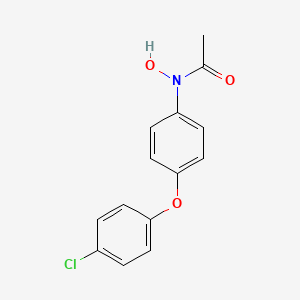
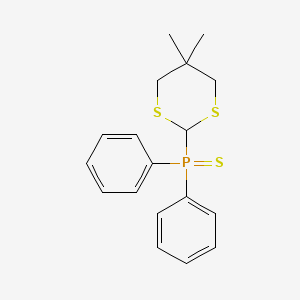
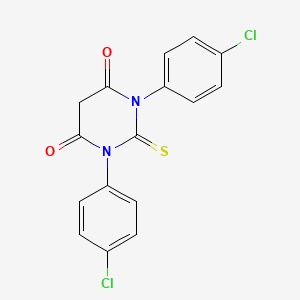
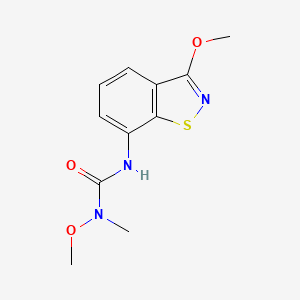
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)

![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
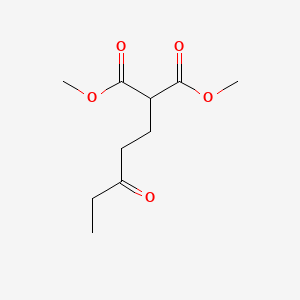
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
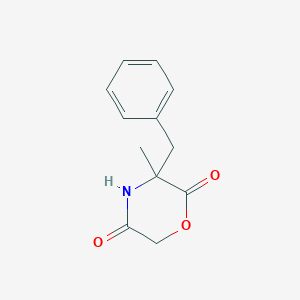
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)

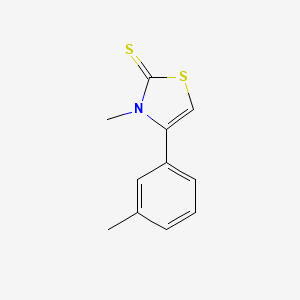
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
